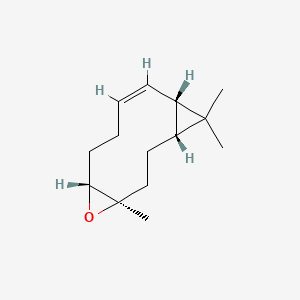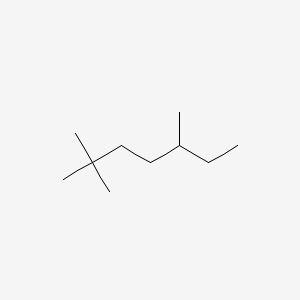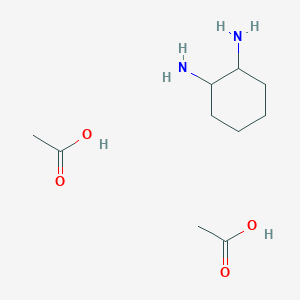
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is an organic compound characterized by the presence of a triazenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one typically involves the reaction of 4-nitroaniline with butanone in the presence of a diazotizing agent. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the triazenyl linkage. The process may involve multiple steps, including diazotization, coupling, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The triazenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazenyl group can also participate in covalent bonding with nucleophilic sites on proteins and DNA, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(4-Nitrophenyl)triazen-1-yl)propan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)pentan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)hexan-2-one
Uniqueness
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is unique due to its specific triazenyl and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses due to variations in the length and structure of the carbon backbone.
Propiedades
Número CAS |
83711-60-8 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
3-[(4-nitroanilino)diazenyl]butan-2-one |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)15)11-13-12-9-3-5-10(6-4-9)14(16)17/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
ZMTRZXXDZGOIOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)




![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)






